molecular formula C15H13ClN2O3 B5744560 N-benzyl-2-chloro-N-methyl-4-nitrobenzamide

N-benzyl-2-chloro-N-methyl-4-nitrobenzamide

Cat. No.: B5744560
M. Wt: 304.73 g/mol
InChI Key: TZWSHWFJNRVLJU-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methyl-4-nitrobenzamide: is a chemical compound characterized by its benzamide structure with a benzyl group, chlorine, and nitro group substitutions

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-4-nitrobenzoyl chloride and N-methylbenzylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, using a solvent such as dichloromethane or tetrahydrofuran.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atom can be substituted with other groups under nucleophilic substitution conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Iodobenzyl derivatives.

Properties

IUPAC Name

N-benzyl-2-chloro-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-17(10-11-5-3-2-4-6-11)15(19)13-8-7-12(18(20)21)9-14(13)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWSHWFJNRVLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Studied for its potential biological activity, including antimicrobial properties. Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and analgesic properties. Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group is particularly reactive and can participate in redox reactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

  • N-benzyl-2-bromo-N-methyl-4-nitrobenzamide

  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Uniqueness: N-benzyl-2-chloro-N-methyl-4-nitrobenzamide stands out due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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